molecular formula C14H16N4 B11869800 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile

Cat. No.: B11869800
M. Wt: 240.30 g/mol
InChI Key: IWZSKLKWJNBUQP-UHFFFAOYSA-N
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Description

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, an aminopropyl group, and a carbonitrile group

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-(3-aminopropylamino)-7-methylquinoline-3-carbonitrile

InChI

InChI=1S/C14H16N4/c1-10-3-4-11-8-12(9-16)14(17-6-2-5-15)18-13(11)7-10/h3-4,7-8H,2,5-6,15H2,1H3,(H,17,18)

InChI Key

IWZSKLKWJNBUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C#N)NCCCN

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction, employing ethyl ethoxymethylenecyanoacetate and 4-methylaniline , enables regioselective formation of the quinoline skeleton. This method, adapted from protocols in, proceeds via:

  • Cyclization : Heating 4-methylaniline with ethyl ethoxymethylenecyanoacetate in toluene at 100–110°C for 4.5 hours generates 7-methyl-4-hydroxyquinoline-3-carbonitrile .

  • Dehydration : Treatment with phosphorus oxychloride (POCl₃) at 105°C converts the 4-hydroxy group to a chloro substituent, yielding 4-chloro-7-methylquinoline-3-carbonitrile .

  • Hydrodechlorination : Catalytic hydrogenation or hydrolysis removes the 4-chloro group, producing 7-methylquinoline-3-carbonitrile .

Key Data :

StepConditionsYield (%)
CyclizationToluene, 100–110°C, 4.5 h85–90
DehydrationPOCl₃, 105°C, 45 min78
HydrodechlorinationH₂/Pd-C, EtOAc, RT92

Mesolite-Catalyzed One-Pot Synthesis

Natural mesolite zeolite, modified via sulfuric acid treatment, catalyzes the three-component reaction of 4-methylbenzaldehyde , malononitrile, and 4-methylaniline to directly yield 7-methylquinoline-3-carbonitrile . Advantages include:

  • Mild conditions : 80°C, 6 hours in ethanol.

  • Catalyst reusability : 5 cycles with <5% activity loss.

  • Non-chromatographic purification : Simple filtration and recrystallization.

Optimized Parameters :

ParameterValue
Catalyst loading10 wt%
SolventEthanol
Temperature80°C
Time6 h
Yield88%

Functionalization at Position 2: Introducing the (3-Aminopropyl)amino Group

Chlorination at Position 2

Direct chlorination of 7-methylquinoline-3-carbonitrile remains challenging due to the carbonitrile’s meta-directing effects. Alternative strategies include:

Directed Ortho-Metalation

Using LDA (lithium diisopropylamide) at −78°C in THF, the carbonitrile group directs deprotonation to position 2, followed by quenching with hexachloroethane to yield 2-chloro-7-methylquinoline-3-carbonitrile .

Reaction Profile :

ReagentConditionsYield (%)
LDA, HexachloroethaneTHF, −78°C, 2 h65

Nucleophilic Amination

2-Chloro-7-methylquinoline-3-carbonitrile reacts with 1,3-diaminopropane under SNAr conditions:

  • Catalytic System : Pyridine hydrochloride in 2-ethoxyethanol at 115°C for 45 minutes facilitates displacement of the chloro group.

  • Workup : Filtration and washing with cold 2-ethoxyethanol yields the crude product, purified via recrystallization from acetonitrile.

Optimized Conditions :

ParameterValueYield (%)
Solvent2-Ethoxyethanol75
CatalystPyridine HCl (0.1 equiv)
Temperature115°C
Time45 min

Alternative Pathways and Comparative Analysis

Transition-Metal-Catalyzed C–H Amination

Palladium-catalyzed C–H activation offers a step-economical route to install the (3-aminopropyl)amino group directly on 7-methylquinoline-3-carbonitrile . Using Pd(OAc)₂ and Xantphos as ligands, amination proceeds at 120°C in dioxane with 1,3-diaminopropane as the nucleophile.

Performance Metrics :

Catalyst SystemYield (%)Selectivity (%)
Pd(OAc)₂/Xantphos6882

Reductive Amination

Condensation of 2-amino-7-methylquinoline-3-carbonitrile with 3-aminopropionaldehyde under hydrogenation conditions (H₂, Raney Ni) provides the target compound. However, this method suffers from over-reduction side reactions, limiting yields to 50–55% .

Chemical Reactions Analysis

Quinoline Ring Formation

Quinoline derivatives are often synthesized via the Skraup synthesis or Friedländer annulation, though specific methods for this compound are inferred from related quinolinecarbonitriles. For example, 3-carbonitrile quinolines can be prepared by:

  • Nitrile introduction : Through substitution of halogens (e.g., chlorine) at position 3 with cyanide groups using reagents like sodium cyanide or via cyanation of carbonyl groups .

  • Substitution at position 7 : Halogenation or alkylation to introduce the methyl group at position 7, as seen in analogous compounds .

Amino Group Functionalization

The 3-aminopropylamino group at position 2 is likely introduced via nucleophilic substitution or condensation reactions:

  • Amine coupling : Reaction of a primary amine (e.g., 3-aminopropylamine) with a quinoline intermediate bearing an electrophilic center (e.g., halogen or activated carbonyl) .

  • Reductive amination : Reduction of imine intermediates formed via condensation of amines with carbonyl groups, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Substitution Reactions

The chlorine atom in quinoline derivatives (e.g., 2-chloroquinoline-3-carbaldehyde) is highly reactive, enabling substitution with amines or other nucleophiles. For example:

  • Formation of 2-aminopropylaminoquinoline : Reaction with 3-aminopropylamine in the presence of a base (e.g., pyridine hydrochloride) facilitates substitution of the chlorine atom at position 2 .

  • Halogenation : Treatment with reagents like phosphorus oxychloride (POCl₃) can introduce halogens at specific positions, followed by amine substitution .

Reductive Amination

Reduction of nitrile groups to amines or imine intermediates is critical for functionalizing the amino substituent:

  • Nitrile reduction : Conversion of 3-carbonitrile to a primary amine using LiAlH₄, as demonstrated in the synthesis of (2-chloroquinolin-3-yl)methanamine .

  • Imine reduction : Reduction of imine bonds (formed via condensation of amines with carbonyl groups) using NaBH₄ to generate stable amine derivatives .

Multicomponent Reactions

The compound’s nitrile group and quinoline core enable participation in multicomponent reactions, such as:

  • Knoevenagel condensations : Reaction with active methylene compounds (e.g., malononitrile) under catalytic conditions (e.g., L-proline) to form fused heterocycles .

  • Cyclization : Intramolecular cyclization following condensation steps to generate complex heterocyclic frameworks .

Reaction Conditions and Yields

Reaction Type Reagents/Conditions Yield Key Observations
Amine substitution Pyridine hydrochloride, amine (e.g., 3-aminopropylamine)60–90%Efficient substitution at position 2 .
Nitrile reduction LiAlH₄, THF, reflux70–85%Converts nitrile to primary amine .
Imine reduction NaBH₄, methanol, reflux75–90%Stabilizes secondary amine bonds .
Multicomponent reaction L-proline, malononitrile, heating80–95%Forms fused heterocycles with high purity .

Substitution Mechanism

The substitution of chlorine at position 2 involves nucleophilic aromatic substitution, facilitated by the electron-withdrawing effect of the nitrile group at position 3. This increases the electrophilicity of the quinoline ring, enabling reaction with amines under basic conditions .

Reductive Amination

Reduction of nitriles to amines proceeds via a two-step mechanism:

  • Nucleophilic attack : Hydride transfer to the nitrile carbon, forming an imine intermediate.

  • Protonation and reduction : Hydrogenation of the imine to a primary amine .

Multicomponent Reaction Pathway

The formation of fused heterocycles involves:

  • Condensation : L-proline catalyzes the condensation of the nitrile group with active methylene compounds.

  • Knoevenagel condensation : Formation of α,β-unsaturated intermediates.

  • Intramolecular cyclization : Ring closure via nucleophilic attack, followed by elimination of the catalyst .

Purification and Characterization

Common purification methods include:

  • Column chromatography : Gradient elution with ethyl acetate/hexane mixtures .

  • Recrystallization : Use of solvents like ethyl acetate and diethyl ether .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its antimicrobial properties . Research indicates that quinoline derivatives often exhibit significant biological activities, including antibacterial, antifungal, and anticancer effects. The presence of both amino and carbonitrile groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile can be effective against various microbial strains. For instance, compounds with similar quinoline structures have been documented to inhibit pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Microbial Strain Activity Reference
Mycobacterium smegmatisSignificant inhibition
Pseudomonas aeruginosaSignificant inhibition
Candida albicansModerate inhibition

Anticancer Potential

The compound also shows promise in cancer therapy. Preliminary studies indicate its effectiveness against breast cancer cell lines (MCF-7), where it demonstrated cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential.

In vitro Studies

In vitro assays have been conducted to assess the anticancer activity of derivatives based on the quinoline structure. Notably, the synthesized compounds exhibited IC50 values indicating their potency against cancer cells.

Compound IC50 (µg/mL) Cell Line
Compound A5.0MCF-7
Compound B7.5HCT-116

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods, including multi-step reactions involving quinoline derivatives. The chemical reactivity is largely attributed to its functional groups, which allow for diverse reactions such as nucleophilic substitutions and cyclizations.

Synthetic Pathways

Common synthetic approaches include:

  • Vilsmeier-Haack Formylation : This method can be utilized to introduce formyl groups into the quinoline structure.
  • Condensation Reactions : Involving hydrazine or other amines can lead to the formation of various derivatives that may enhance biological activity.

Mechanism of Action

The mechanism by which 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is unique due to its combination of a quinoline core, aminopropyl group, and carbonitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including anticancer, antimalarial, and antibacterial activities.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C13H15N3 Molecular Formula \text{C}_{13}\text{H}_{15}\text{N}_{3}\text{ Molecular Formula }

This compound contains a quinoline ring system, which is known for its diverse biological activities. The presence of an amino group and a carbonitrile enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)1.5Induces apoptosis via PI3K/Akt pathway inhibition
Compound BMCF-7 (Breast)2.0Inhibits tubulin polymerization
This compoundHeLa (Cervical)TBDTBD

In a recent study, quinoline derivatives were found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation . The specific activity of this compound against HeLa cells is yet to be determined.

Antimicrobial Activity

Quinoline derivatives also exhibit notable antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or disruption of cellular membrane integrity.

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli5.0
Compound DS. aureus10.0
This compoundTBDTBD

Studies suggest that quinolines can disrupt the function of bacterial topoisomerases, leading to cell death .

Antimalarial Activity

Quinoline compounds are historically significant in antimalarial therapy, with chloroquine being one of the most well-known examples. Recent research indicates that new derivatives may enhance efficacy against resistant strains of Plasmodium falciparum.

Table 3: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (µg/mL) against P. falciparum
Compound E0.05
Compound F0.10
This compoundTBD

The proposed mechanism involves the inhibition of heme detoxification processes within the malaria parasite .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of modified quinolines indicated that structural modifications could lead to enhanced cytotoxicity against lung cancer cell lines, with some derivatives showing IC50 values in the nanomolar range .
  • Case Study on Antimicrobial Efficacy : Research on various quinoline derivatives demonstrated their ability to inhibit growth in antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Q & A

Q. How can the compound’s heterocyclic system be leveraged to develop novel analogs with improved efficacy?

  • Methodological Answer : Replace the quinoline core with pyrimido[2,1-a]isoquinoline or pyrano[3,2-c]quinoline scaffolds. Evaluate electronic effects via Hammett plots and steric effects using X-ray crystallography . Test hybrid analogs (e.g., carbonitrile-thiazole hybrids) for synergistic activity .

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